TETRAHYDROTHIOPHENE-2,2,5,5-D4
Overview
Description
TETRAHYDROTHIOPHENE-2,2,5,5-D4 is a deuterated analog of thiolane, a sulfur-containing heterocyclic compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TETRAHYDROTHIOPHENE-2,2,5,5-D4 typically involves the deuteration of thiolane. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
TETRAHYDROTHIOPHENE-2,2,5,5-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound back to its thiolane form using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent, room temperature.
Reduction: LiAlH4, ether as a solvent, low temperatures.
Substitution: Nucleophiles such as alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
TETRAHYDROTHIOPHENE-2,2,5,5-D4 has several applications in scientific research:
Chemistry: Used as a model compound in studies of deuterium isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of TETRAHYDROTHIOPHENE-2,2,5,5-D4 involves its interaction with molecular targets through its sulfur atom and deuterium atoms. The presence of deuterium can influence the compound’s binding affinity and reactivity, leading to altered biological and chemical behavior. The pathways involved include:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes that interact with sulfur-containing substrates.
Metabolic Pathways: Deuterium incorporation can affect the metabolic stability and degradation pathways of the compound.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A non-peroxide forming ether with similar solvent properties.
2,5-Dimethylfuran: Another heterocyclic compound with different reactivity due to the absence of sulfur.
Uniqueness
TETRAHYDROTHIOPHENE-2,2,5,5-D4 is unique due to its deuterium content, which imparts distinct physical and chemical properties compared to its non-deuterated analogs. This uniqueness makes it valuable in studies of isotope effects and in applications requiring enhanced stability and altered reactivity.
Properties
IUPAC Name |
2,2,5,5-tetradeuteriothiolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOIDOHSFRTOEL-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(S1)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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